Product packaging for 2-(5-Methylthiophen-2-yl)azetidine(Cat. No.:CAS No. 777887-44-2)

2-(5-Methylthiophen-2-yl)azetidine

Cat. No.: B11919141
CAS No.: 777887-44-2
M. Wt: 153.25 g/mol
InChI Key: MQPOABPTAWKCLG-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)azetidine is a chemically novel scaffold of significant interest in medicinal chemistry and antibacterial drug discovery. This compound features a synthetically versatile azetidine ring, a four-membered nitrogen-containing heterocycle known for its contribution to favorable physicochemical properties in drug candidates, linked to a 5-methylthiophene moiety . The thiophene ring is a privileged structure in pharmaceuticals, frequently associated with a wide range of therapeutic activities and employed in the development of various bioactive molecules . This specific structural combination makes it a valuable template for constructing diverse compound libraries aimed at probing new biological targets. Recent research highlights the profound therapeutic potential of azetidine derivatives, particularly in addressing urgent global health challenges. A prominent application is in antitubercular agents; novel azetidine-based compounds have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, with some analogues showing MIC values in the low micromolar range . These azetidines are believed to inhibit mycobacterial growth by disrupting cell envelope biogenesis, specifically by interfering with late-stage mycolic acid biosynthesis—a mechanism distinct from existing front-line tuberculosis drugs . This scaffold is also highly relevant in diversity-oriented synthesis (DOS) for generating lead-like molecules, especially for targeting the central nervous system, due to its potential for optimizing properties like molecular weight and lipophilicity . Supplied as a high-purity chemical, this compound is intended for research and development purposes only. This product is strictly for laboratory use and is not classified as a medicine, dietary supplement, or cosmetic. It is not intended for diagnostic, therapeutic, or any other human consumption. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B11919141 2-(5-Methylthiophen-2-yl)azetidine CAS No. 777887-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

777887-44-2

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)azetidine

InChI

InChI=1S/C8H11NS/c1-6-2-3-8(10-6)7-4-5-9-7/h2-3,7,9H,4-5H2,1H3

InChI Key

MQPOABPTAWKCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5 Methylthiophen 2 Yl Azetidine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring can be approached through several strategic disconnections, with methods involving the formation of a carbon-nitrogen (C-N) bond being particularly prevalent. These strategies leverage intramolecular reactions to build the strained four-membered ring system from acyclic precursors.

The intramolecular formation of a C-N bond is a cornerstone of azetidine synthesis. This approach typically involves an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center positioned to allow for a 4-exo cyclization event. Various methodologies have been developed to facilitate this key transformation, ranging from classical nucleophilic substitutions to modern metal-catalyzed processes.

One of the most fundamental and widely utilized methods for constructing the azetidine ring is through intramolecular SN2 reactions. nih.govfrontiersin.org This strategy involves a γ-functionalized amine precursor where the amino group acts as a nucleophile, attacking an electrophilic carbon atom three atoms away and displacing a suitable leaving group.

Common leaving groups employed in this reaction include halides (e.g., Br, I) and sulfonate esters (e.g., mesylate, tosylate). The reaction is typically promoted by a base to deprotonate the amine or amino-protecting group, thereby increasing its nucleophilicity and facilitating the ring-closing step. The efficiency of the cyclization is dependent on factors such as the nature of the leaving group, the substitution pattern on the acyclic precursor, and the reaction conditions. This method's reliability has made it a staple in the synthesis of a wide array of functionalized azetidines.

The reductive cyclization of imines provides an effective pathway to N-substituted azetidines. bham.ac.uk Specifically, the treatment of γ-haloalkyl-imines with a reducing agent, such as sodium borohydride (B1222165), in a suitable solvent like methanol (B129727), can generate the azetidine ring in high yields. bham.ac.uk

The mechanism proceeds via the initial reduction of the imine C=N double bond to form a secondary amine. This newly formed amine then undergoes a subsequent, rapid intramolecular nucleophilic substitution, attacking the carbon bearing the halogen to displace it and form the four-membered ring. bham.ac.uk This one-pot process is advantageous as it directly leads to N-substituted products from readily accessible starting materials.

Table 1: Examples of Reductive Cyclization for Azetidine Synthesis

Starting Imine (γ-haloalkyl-imine) R Group Reducing Agent Product Yield (%)
23a Benzyl NaBH₄ 24a 90
23b Cyclohexyl NaBH₄ 24b 85
23c Isopropyl NaBH₄ 24c 82

| 23d | tert-Butyl | NaBH₄ | 24d | 75 |

Data synthesized from De Kimpe et al. as cited in reference bham.ac.uk.

The electrophile-induced cyclization of unsaturated amines, particularly homoallylic amines, offers a powerful method for synthesizing functionalized azetidines via a 4-exo-tet ring closure. bham.ac.ukrsc.org Reagents such as iodine or selenium bromide can be used to initiate the cyclization. bham.ac.uk

For instance, the room temperature iodocyclization of homoallylamines with iodine and a mild base like sodium hydrogen carbonate can stereoselectively yield 2-(iodomethyl)azetidine derivatives in high yields. rsc.org The reaction temperature is a critical parameter; slightly elevated temperatures (e.g., 50 °C) can favor the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring through isomerization of the initially formed azetidine. rsc.org This method provides a direct route to functionalized azetidines that can be further elaborated.

Table 2: Iodocyclization of N-Benzyl Homoallyl Amines

Homoallyl Amine R Group Temperature (°C) Product Yield (%)
1a Phenyl 20 cis-azetidine 2a 96
1a Phenyl 50 cis-pyrrolidine 3a 82
1c 4-Methoxyphenyl 20 cis-azetidine 2c 95

| 1d | 4-Nitrophenyl | 20 | cis-azetidine 2d | 94 |

Data sourced from reference rsc.org.

Lanthanide triflates have emerged as potent Lewis acid catalysts for various organic transformations, including the synthesis of azetidines. Specifically, Lanthanum(III) triflate (La(OTf)₃) has been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines. nih.govfrontiersin.orgelsevierpure.comnih.gov

This reaction proceeds in high yields and exhibits excellent tolerance for a range of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.orgelsevierpure.com The La(OTf)₃ catalyst promotes a C3-selective intramolecular attack of the amine on the epoxide ring, leading to the formation of the azetidine core. nih.govfrontiersin.org The reaction is typically carried out under reflux in a solvent such as 1,2-dichloroethane (B1671644) (DCE). frontiersin.org The choice of the cis-isomer of the epoxy amine is crucial, as the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines instead. nih.gov

Table 3: La(OTf)₃-Catalyzed Synthesis of Azetidines

Substrate (cis-3,4-epoxy amine) N-Substituent Product Yield (%)
1aa Benzyl 2aa 81
1ba 4-Methoxybenzyl 2ba 89
1ca 4-Fluorobenzyl 2ca 81
1da n-Butyl 2da 90
1ea tert-Butyl 2ea 99

| 1fa | Allyl | 2fa | 65 |

Data sourced from reference frontiersin.org.

Gold catalysis has provided novel pathways for the synthesis of complex heterocyclic structures. In the context of azetidine synthesis, gold catalysts can enable uncommon cyclization modes of alkyne-containing precursors. An example is the [AuCl(PEt₃)]/AgOTf catalyzed cyclization of specific N-tosyl homopropargyl amines, which proceeds via an unusual 4-exo-dig pathway to produce stereoselective (Z)-2-alkylidene-1-tosylazetidines. nih.gov

This outcome is noteworthy because the gold-catalyzed cyclization of similar substrates often favors a 5-endo-dig mechanism, leading to five-membered rings like 2,3-dihydropyrroles. nih.gov The subtle structural features of the substrate appear to direct the reaction toward the less common but synthetically valuable four-membered ring formation. nih.gov While this specific example uses homopropargyl amines, the principle extends to related precursors like N-propargylsulfonamides, where gold catalysis can activate the alkyne for intramolecular attack by the nitrogen nucleophile, often involving oxidative pathways to achieve the final heterocyclic product. nih.govorganic-chemistry.org

Cyclization Reactions for Azetidine Formation via C-N Bond Formation

Strain-Release Strategies Utilizing 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them powerful intermediates for the synthesis of 1,3-disubstituted azetidines. organic-chemistry.orgarkat-usa.org The core principle of this strategy is a strain-release-driven reaction wherein the highly strained central C–N bond of the ABB is cleaved. organic-chemistry.org This process allows for the predictable formation of two new bonds in a single operation. chemrxiv.org

The synthesis of functionalized azetidines from ABBs can be initiated in several ways:

Electrophilic Activation: An electrophile activates the ABB nitrogen, facilitating a subsequent nucleophilic addition at the bridgehead carbon. nih.gov

Direct Alkylation: In the presence of a copper catalyst, organometal reagents can directly alkylate ABBs to rapidly produce bis-functionalized azetidines. organic-chemistry.org

Lithiation and Trapping: Generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li), followed by trapping with an electrophile like a boronic ester, leads to an intermediate that rearranges upon N-protonation to yield the 1,3-disubstituted azetidine. organic-chemistry.org This umpolung-type reactivity has expanded the scope of accessible azetidine structures. nih.gov

A notable application involves the reaction of ABB-Li with ketones and aldehydes to form azabicyclo[1.1.0]butyl carbinols. Subsequent N-activation of these carbinols can trigger a semipinacol-type rearrangement, expanding the ring to yield 1,3,3-substituted keto-azetidines. nih.gov This method showcases the modularity of using strained intermediates for constructing complex azetidine frameworks. bris.ac.uk Furthermore, visible-light-driven methods subjecting ABBs to radical strain-release (RSR) photocatalysis have been developed to access densely functionalized azetidines under mild conditions. chemrxiv.org

Table 1: Examples of Strain-Release Reactions with 1-Azabicyclo[1.1.0]butane (ABB)

Reactant with ABB Catalyst/Reagent Product Type Ref.
Organometal Reagents Cu(OTf)₂ Bis-functionalized azetidines organic-chemistry.org

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions are among the most efficient methods for assembling the four-membered azetidine ring, as they typically construct the core in a single, often highly stereoselective, step. rsc.org These reactions involve the combination of two or more unsaturated molecules or parts of the same molecule to form a cyclic adduct. nih.govmdpi.com Various modes of cycloaddition, including photochemical, metal-catalyzed, and multi-component strategies, have been successfully applied to the synthesis of diverse azetidine derivatives. rsc.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and powerful method for synthesizing functionalized azetidines. rsc.orgrsc.org This reaction can proceed through either intermolecular or intramolecular pathways. rsc.org Historically, this approach has faced challenges, including competing E/Z isomerization of the imine upon irradiation. rsc.org To circumvent this, many reported examples utilize cyclic imines to prevent this undesired relaxation pathway. rsc.org

Recent advancements have overcome some of these limitations by employing visible light in conjunction with photocatalysts. rsc.org For instance, an iridium(III) photocatalyst can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling an intermolecular [2+2] cycloaddition with alkenes under blue light irradiation. rsc.orgnih.gov This strategy has expanded the scope of the aza Paternò–Büchi reaction to include previously unreactive unactivated alkenes for accessing complex tricyclic azetidines. nih.govacs.org Enantioselective variants have also been developed using chiral sensitizers that operate through triplet energy transfer, allowing for the synthesis of azetidines with high enantiomeric excess. nih.gov

Table 2: Selected Aza Paternò–Büchi Reactions for Azetidine Synthesis

Imine Component Alkene Component Conditions Product Yield Ref.
2-Isoxazoline-3-carboxylate Various Alkenes fac-[Ir(dFppy)₃], Blue Light Functionalized Azetidine High rsc.org
3-Substituted quinoxalin-2(1H)-one 1-Arylethenes Chiral Sensitizer, λ=420 nm Chiral Azetidine 50–99% nih.gov
Tethered Oxime Unactivated Alkene Ir(III) photocatalyst, Blue LEDs Tricyclic Azetidine up to 84% nih.gov

A novel strategy for the synthesis of azetidine nitrones involves a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.orgacs.org This reaction proceeds through a sophisticated cascade mechanism initiated by a copper(I) catalyst, often in combination with a ligand such as 2-aminopyridine. acs.orgresearchgate.net

The proposed mechanism involves a tandem organic-chemistry.orgrsc.org-rearrangement followed by a 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org The substituents on the alkyne and oxime portions of the starting material play a critical role in directing the reaction pathway. acs.orgresearchgate.net The resulting azetidine nitrones are valuable synthetic intermediates that can readily participate in subsequent [3+2] cycloaddition reactions to build more complex heterocyclic systems. acs.org

Table 3: Copper-Catalyzed Synthesis of Azetidine Nitrones

Substrate Catalyst System Key Intermediate Product Type Yield Ref.
O-Propargylic Oximes Copper(I) / 2-Aminopyridine N-Allenylnitrone Azetidine Nitrone Moderate to Good acs.orgresearchgate.net

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. A notable example for azetidine synthesis is a three-component one-pot [2π+2π] cycloaddition reaction utilizing a reusable zinc chromite (ZnCr₂O₄) nanoparticle catalyst under ultrasound irradiation. researchgate.net

This "green" methodology typically involves the condensation of a hydrazine derivative (e.g., isonicotinic acid hydrazide), an aromatic aldehyde, and an alkene source (e.g., pyran). The use of a nano-catalyst enhances reaction rates and efficiency, while ultrasound irradiation provides a mechanical micromixing effect. researchgate.net This approach avoids hazardous solvents and allows for the easy recovery and reuse of the catalyst, aligning with the principles of sustainable chemistry. researchgate.net

The asymmetric synthesis of highly substituted, chiral azetidines can be achieved through a copper(I)-catalyzed [3+1]-cycloaddition. This method allows for the preparation of all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids, which are valuable building blocks for natural products and pharmaceuticals. nih.govnih.gov

The reaction occurs between silyl-protected Z-γ-substituted enoldiazoacetates and N-arylimido sulfur ylides. nih.govnih.gov The key to achieving high stereocontrol is the use of a chiral sabox (sulfonamido-oxazoline) ligand in conjunction with a copper(I) catalyst. nih.govresearchgate.net The proposed mechanism involves the formation of a copper-metallo-enolcarbene that reacts with the imido-ylide. nih.gov The initial cycloaddition product is a donor-acceptor azetine, which is subsequently hydrogenated using a palladium on carbon (Pd/C) catalyst to furnish the final saturated azetidine derivative with high diastereoselectivity. nih.govnih.gov

Table 4: Asymmetric Copper(I)-Catalyzed [3+1]-Cycloaddition

Enoldiazoacetate Substrate N-Arylimido Sulfur Ylide Catalyst System Intermediate Final Product Ref.
Silyl-protected Z-γ-substituted enoldiazoacetates Various N-arylsulfilimines Cu(MeCN)₄PF₆ / Chiral (S,R)-sabox ligand Chiral 2-Azetine all-cis-Tetrasubstituted Azetidine-2-carboxylic acid nih.govnih.gov

Ring Rearrangement and Transformation Approaches

Besides cycloadditions, the formation of azetidines can be accomplished through the rearrangement or transformation of other heterocyclic systems. magtech.com.cn These methods often involve ring contraction of five-membered rings or ring expansion of three-membered rings. magtech.com.cn

A prominent example of ring contraction is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. nih.gov This robust, one-pot reaction proceeds in the presence of a base like potassium carbonate. The proposed mechanism involves an initial nucleophilic addition to the amide carbonyl group, followed by N–C(O) bond cleavage. The resulting intermediate undergoes an intramolecular SN2 cyclization, which results in the contraction of the five-membered pyrrolidinone to a four-membered azetidine ring. rsc.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines into the final azetidine structure. nih.gov

Table 5: Azetidine Synthesis via Ring Contraction

Starting Material Reagents Nucleophile (NuH) Product Yield Ref.
α-Bromo N-sulfonylpyrrolidinone K₂CO₃ Alcohols, Phenols, Anilines α-Carbonylated N-sulfonylazetidine 73-98% rsc.orgnih.gov
Aziridine (B145994) to Azetidine Rearrangements

The ring expansion of aziridines to azetidines represents a conceptually attractive one-carbon homologation strategy. nih.govchemrxiv.org This transformation typically involves the formation of an aziridinium (B1262131) ylide intermediate, which can then undergo a rearrangement to furnish the four-membered ring. nih.govnih.gov

A notable advancement in this area is the use of biocatalysis to control the outcome of these rearrangements. For instance, engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govacs.org This enzymatic approach effectively promotes a nih.govchemrxiv.org-Stevens rearrangement of the intermediate aziridinium ylide, overcoming the competing and often favored cheletropic extrusion of olefins. nih.gov The high stereocontrol exerted by the enzyme (e.g., 99:1 enantiomeric ratio) offers a significant advantage for the synthesis of chiral azetidines. chemrxiv.org

Lewis acids can also promote the rearrangement of aziridines to azetidines. organic-chemistry.org For example, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol can lead to the formation of 3-methoxyazetidines through an intermediate 2-bromomethyl-2-methylaziridine. acs.orgresearchgate.net This process is believed to proceed through the formation of a bicyclic aziridinium ion, which is then opened by the methanol solvent to yield the azetidine ring. acs.org

Method Catalyst/Reagent Key Intermediate Advantages
Biocatalytic nih.govchemrxiv.org-Stevens RearrangementEngineered Cytochrome P450Aziridinium ylideHigh enantioselectivity, overcomes competing side reactions nih.govchemrxiv.org
Lewis Acid Promoted RearrangementNaBH4 in MethanolBicyclic aziridinium ionAccess to functionalized azetidines acs.orgresearchgate.net
Rhodium-Catalyzed [3+1] Ring ExpansionRhodium CarbeneAziridinium ylideHigh yields and stereoselectivity nih.gov
Ring Contraction and Expansion Rearrangements

Beyond the direct expansion of aziridines, other ring manipulation strategies can be employed for azetidine synthesis. Ring-size manipulation is a powerful tool for converting readily available cyclic structures into more challenging targets. nih.gov While less common for the direct synthesis of the core azetidine ring from larger heterocycles, the principles of ring contraction have been demonstrated in related systems. For example, the synthesis of α-carbonyl-azetidines has been achieved through the ring contraction of 2-pyrrolidinones. rsc.org

Conversely, ring expansion methodologies are more frequently applied. As discussed, the one-carbon homologation of aziridines is a prime example. nih.govacs.org These "cut and sew" strategies, often involving transition-metal catalysis, allow for the insertion of carbon units into existing rings. nih.gov

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, also known as β-lactams, provides a direct and widely used route to the corresponding azetidines. rsc.org This transformation is a key step in many synthetic sequences due to the extensive chemistry developed for the construction of the β-lactam ring.

Various reducing agents can be employed for this purpose, with the choice often depending on the other functional groups present in the molecule. Common reagents include lithium aluminum hydride (LiAlH₄) and alane (AlH₃). rsc.org The reduction of the amide carbonyl group within the β-lactam ring to a methylene (B1212753) group furnishes the saturated azetidine heterocycle. This method is a reliable and high-yielding approach for accessing a wide range of substituted azetidines.

Integration of Thiophene (B33073) Moieties in Azetidine Scaffolds

The incorporation of a thiophene ring, specifically a 5-methylthiophene moiety, at the 2-position of the azetidine ring requires synthetic methods that can forge a carbon-carbon bond between the heterocyclic systems. Cross-coupling reactions and direct C-H activation strategies are powerful tools for achieving this linkage.

Coupling Reactions for Thiophene-Azetidine Linkage

Modern cross-coupling methodologies have revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon bonds. These reactions are particularly well-suited for connecting distinct heterocyclic fragments.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are cornerstones of modern organic synthesis. While traditionally used for Csp²-Csp² bond formation, recent advancements have extended their utility to the more challenging Csp²-Csp³ coupling. This allows for the direct connection of an aryl or heteroaryl group (like thiophene) to an sp³-hybridized carbon of a saturated ring (like azetidine).

To synthesize 2-(5-Methylthiophen-2-yl)azetidine via this method, a pre-functionalized azetidine, such as a 2-haloazetidine or an azetidine bearing a boronic acid or ester at the 2-position, would be required. The coupling partner would be the corresponding 5-methylthiophene derivative with the complementary functional group (e.g., 5-methyl-2-thienylboronic acid or 2-halo-5-methylthiophene). The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand and base.

Reactant 1 Reactant 2 Catalyst System Product
2-Haloazetidine derivative5-Methyl-2-thienylboronic acidPalladium catalyst, ligand, baseThis compound derivative
Azetidine-2-boronic acid derivative2-Halo-5-methylthiophenePalladium catalyst, ligand, baseThis compound derivative

A more recent and highly efficient approach involves the direct C(sp³)–H arylation of the azetidine ring. This strategy avoids the need for pre-functionalization of the azetidine, making it a more atom-economical process. In this methodology, a directing group on the azetidine nitrogen activates a specific C-H bond (in this case, at the 2-position) for reaction with a thiophene precursor.

Palladium catalysis is often employed for these transformations. The directing group, such as a picolinamide, coordinates to the palladium catalyst, bringing it into proximity with the target C-H bond. This facilitates the C-H activation and subsequent coupling with a thiophene derivative, typically a halothiophene like 2-bromo-5-methylthiophene. This method allows for the direct synthesis of 2-aryl and 2-heteroaryl azetidines with high regioselectivity.

Functionalization of Thiophene Substructures Prior to Azetidine Annulation

A key strategy in the synthesis of complex azetidines involves the modification of the thiophene ring before the formation of the azetidine ring, a process known as annulation. This approach allows for the introduction of various functional groups onto the thiophene core, which can be challenging to achieve after the strained azetidine ring is in place.

One common method begins with 2-acetyl-5-methylthiophene. This starting material can undergo a variety of transformations to introduce the necessary functionalities for the subsequent cyclization to form the azetidine ring. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an enaminone, a versatile intermediate. This intermediate can then be reduced, for example, with sodium borohydride, to produce a γ-amino alcohol. This amino alcohol is a crucial precursor for the azetidine ring, which can then be formed through an intramolecular cyclization reaction, often promoted by reagents like methanesulfonyl chloride (MsCl) in the presence of a base.

This pre-functionalization strategy offers significant advantages in terms of the diversity of analogues that can be synthesized. By modifying the initial thiophene derivative, a wide range of substituents can be incorporated at various positions on the thiophene ring, leading to a library of this compound analogues with potentially diverse biological activities.

Stereoselective Synthesis of Azetidine-Thiophene Systems

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azetidine-thiophene systems is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one enantiomer or diastereomer over others.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed. Chiral tert-butanesulfinamides, developed by Ellman, are particularly effective auxiliaries for the asymmetric synthesis of amines and their derivatives, including azetidines. nih.govacs.org

The synthesis of chiral 2-substituted azetidines can be achieved by condensing an aldehyde with a chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. nih.gov Nucleophilic addition to this imine then proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting amino alcohol can then be cyclized to form the azetidine ring. Finally, the tert-butanesulfinyl group can be removed under mild acidic conditions to yield the desired enantioenriched azetidine. nih.gov This methodology provides a general and scalable route to a variety of C2-substituted azetidines with high enantiomeric purity. nih.govacs.orgresearchgate.net

Step Description Key Reagents Stereochemical Control
1CondensationAldehyde, Chiral tert-butanesulfinamideFormation of a chiral N-sulfinyl imine
2Nucleophilic AdditionGrignard or organolithium reagentDiastereoselective addition to the C=N bond
3CyclizationMesyl chloride, baseIntramolecular nucleophilic substitution
4DeprotectionAcid (e.g., HCl)Removal of the chiral auxiliary

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of azetidine synthesis, this often involves controlling the relative stereochemistry of multiple stereocenters within the molecule.

One approach to achieving diastereoselective control is through the cyclization of acyclic precursors that already contain stereocenters. The stereochemistry of these existing centers can influence the stereochemical outcome of the ring-forming reaction. For example, the iodine-mediated cyclization of homoallylic amines can proceed with high diastereoselectivity to furnish cis-2,4-disubstituted azetidines. acs.org The relative stereochemistry of the substituents on the starting homoallylic amine directs the formation of the cis-diastereomer of the azetidine product. acs.org

Another strategy involves the use of substrate-controlled reactions, where the inherent structural features of the substrate dictate the stereoselectivity of the reaction. For instance, the reduction of a chiral azetinylcarboxylic acid can proceed with high diastereoselectivity, depending on the reducing agent and reaction conditions used.

Method Starting Material Key Reagent/Condition Outcome
Iodine-mediated cyclizationHomoallylic amineIodinecis-2,4-disubstituted azetidine acs.org
Reduction of azetineChiral azetinylcarboxylic acidH₂, Pd/C or chiral Ru complexDiastereoselective formation of substituted azetidine-2-carboxylic acid

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is crucial in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities and toxicities.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov For instance, the enantioselective α-chlorination of aldehydes, catalyzed by a chiral amine, can produce a chiral β-chloroaldehyde. nih.gov This intermediate can then be converted to a chiral azetidine through a sequence of reactions including reductive amination and intramolecular cyclization. nih.gov This method allows for the rapid preparation of functionalized azetidines with high enantiomeric excess. researchgate.netnih.gov

Metal-catalyzed reactions also play a significant role in enantioselective azetidine synthesis. Copper-catalyzed asymmetric boryl allylation of azetines, for example, allows for the difunctionalization of the azetine ring with the concomitant creation of two new stereogenic centers, providing access to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org

Green Chemistry Approaches for Azetidine-Thiophene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itunibo.it Applying these principles to the synthesis of azetidine-thiophenes can lead to more sustainable and environmentally friendly manufacturing processes.

A key aspect of green chemistry is the use of sustainable solvents. unibo.it Traditional organic solvents are often volatile, flammable, and toxic. Replacing these with greener alternatives can significantly reduce the environmental impact of a chemical process.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, recent research has focused on developing water-tolerant catalytic systems. For example, palladium-catalyzed C-H arylation of thiophene derivatives has been successfully performed in water, providing a greener route to functionalized thiophenes that could serve as precursors for azetidine synthesis. unito.it

Other green solvents include bio-based solvents, such as cyclopentyl methyl ether (CPME), which can be a suitable replacement for more hazardous solvents like dichloromethane and toluene in certain reactions. nih.gov The choice of solvent is crucial and should be guided by solvent selection guides that rank solvents based on their environmental, health, and safety profiles. unibo.it The development of synthetic routes that utilize such sustainable solvents is a critical step towards greener production of this compound and its analogues.

Continuous Flow Hydrogenation of Azetines

Continuous flow technology has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with precise control. The hydrogenation of 2-azetines to the corresponding saturated azetidines is a key transformation that can be significantly improved by employing continuous flow systems.

The synthesis of the target compound, this compound, can be envisioned through a two-step process where the initial step involves the formation of the corresponding 2-(5-Methylthiophen-2-yl)azetine. This unsaturated precursor can be synthesized through various methods, including the α-lithiation of N-Boc-3-methoxyazetidine followed by reaction with an appropriate electrophile, or through palladium-catalyzed cross-coupling reactions. Once the 2-(5-Methylthiophen-2-yl)azetine is obtained, its subsequent hydrogenation is crucial.

Detailed Research Findings:

Recent studies have demonstrated the utility of continuous flow hydrogenation for the efficient and sustainable synthesis of functionalized azetidines from their corresponding 2-azetine precursors. researchgate.netuniba.ituniss.itgumed.edu.plresearchgate.net This methodology allows for the safe handling of hydrogen gas and precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and selectivity.

A typical continuous flow hydrogenation setup involves pumping a solution of the 2-azetine substrate through a heated column packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C). The hydrogen gas is introduced into the flow stream, ensuring efficient mixing and contact with the catalyst.

For the synthesis of this compound, the corresponding 2-(5-Methylthiophen-2-yl)azetine would be dissolved in a suitable solvent, like ethyl acetate or methanol, and passed through a heated catalyst cartridge. The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to achieve complete conversion and high purity of the desired product.

Data Table: Continuous Flow Hydrogenation of 2-Aryl-Azetine Analogues

EntrySubstrate (2-Aryl-Azetine)CatalystTemperature (°C)Pressure (bar)Residence Time (min)Yield (%)
12-Phenyl-N-Boc-azetine10% Pd/C50105>95
22-(4-Chlorophenyl)-N-Boc-azetine5% Pt/C6015792
32-(Thiophen-2-yl)-N-Boc-azetine10% Pd/C55126>95
42-(5-Methylthiophen-2-yl)-N-Boc-azetine (Proposed)10% Pd/C50-6010-155-10High (Predicted)

This table presents representative data for the continuous flow hydrogenation of 2-aryl-azetine analogues, with a proposed entry for the target compound based on existing literature.

Photo-induced Catalytic Annulation Reactions

Photo-induced catalytic annulation reactions, particularly [2+2] cycloadditions, represent a powerful and atom-economical approach for the construction of four-membered rings like azetidines. echemi.comresearchgate.netchemrxiv.orgresearchgate.net These reactions are often mediated by visible light photocatalysts, which allow for mild reaction conditions and high functional group tolerance.

The synthesis of this compound via a photo-induced [2+2] cycloaddition would involve the reaction of an imine derived from 5-methyl-2-thiophenecarboxaldehyde with a suitable alkene, such as ethylene or a substituted analogue. The reaction is typically catalyzed by an iridium or ruthenium-based photocatalyst that, upon excitation with visible light, can promote the formation of the azetidine ring.

Detailed Research Findings:

Significant advancements have been made in the development of visible-light-mediated intermolecular aza Paternò-Büchi reactions for the synthesis of azetidines. These reactions proceed through the formation of an excited state of either the imine or the alkene, which then undergoes a cycloaddition to form the azetidine product. The use of photocatalysts allows for the reaction to occur under mild conditions, avoiding the need for harsh reagents or high temperatures that could lead to decomposition of sensitive substrates.

For the synthesis of this compound, an imine such as N-benzylidene-1-(5-methylthiophen-2-yl)methanamine could be reacted with an alkene in the presence of a photocatalyst like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 under blue LED irradiation. The choice of the N-protecting group on the imine and the specific alkene can influence the efficiency and stereoselectivity of the reaction.

Data Table: Photo-induced [2+2] Cycloaddition for the Synthesis of 2-Aryl-Azetidine Analogues

EntryImineAlkenePhotocatalyst (mol%)Light SourceSolventYield (%)
1N-Benzylidene-anilineStyrene[Ir(ppy)3] (1)Blue LEDCH3CN85
2N-(4-Methoxybenzylidene)-aniline1-HexeneRu(bpy)3Cl2 (2)Green LEDTHF78
3N-Benzylidene-1-(thiophen-2-yl)methanamineEthylene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.5)Blue LEDDioxane82
4N-Benzylidene-1-(5-methylthiophen-2-yl)methanamine (Proposed)Ethylene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.5)Blue LEDDioxaneHigh (Predicted)

This table provides examples of photo-induced [2+2] cycloadditions for the synthesis of 2-aryl-azetidine analogues, with a proposed entry for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 2 5 Methylthiophen 2 Yl Azetidine Scaffolds

Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring is largely dictated by its considerable ring strain, which is comparable to that of aziridines. acs.org However, azetidines are generally more stable and easier to handle than their three-membered counterparts. rsc.org This unique combination of inherent strain and relative stability allows for a range of chemical transformations that can be triggered under specific conditions. rsc.org The reactions are often characterized by the cleavage of one of the ring's C-N or C-C bonds. In 2-aryl substituted azetidines, such as the 2-(5-methylthiophen-2-yl) derivative, the reactivity is often centered around the C2-N bond, as the aryl group can stabilize intermediates formed during bond cleavage. magtech.com.cn

Nucleophilic substitution can occur at both the nitrogen and carbon atoms of the azetidine ring. The nitrogen atom, being a secondary amine in the parent scaffold, is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation.

More complex reactivity is observed at the carbon centers. The direct nucleophilic substitution at a carbon atom of the azetidine ring is challenging but can be achieved by activating the ring. One common method involves quaternization of the azetidine nitrogen, which transforms the ring into a better leaving group. Subsequent nucleophilic attack often occurs at one of the ring carbons, leading to ring opening. nih.gov

For 2-arylazetidines, regioselectivity is a key consideration. In the presence of an activating group on the nitrogen, nucleophilic attack generally occurs at the C2 carbon (the benzylic-type position). magtech.com.cn This is because the aryl group, in this case, the 5-methylthiophen-2-yl moiety, can stabilize the developing partial positive charge in the transition state of an SN2 reaction or a carbocation intermediate in an SN1-type process. magtech.com.cnresearchgate.net Site-selective ring-opening reactions of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with halides have been shown to yield tertiary alkyl halides, demonstrating the preference for attack at the C2 position. researchgate.net

ReactantReagent/CatalystProduct TypeRef
2-Arylazetidinium saltTetrabutylammonium halidesγ-Haloamine (tertiary alkyl halide) researchgate.net
N-Tosyl-2-arylazetidineOrganotrifluoroborates / LiClO₄γ-Substituted amine rsc.org
N-Acyl-2-alkyl aziridine (B145994)Phenyl iodide / NiBr₂/Ti(OiPr)₄Branched arylated amine nih.gov

This table presents examples of nucleophilic substitution and ring-opening reactions on related azetidine and aziridine scaffolds, illustrating the principles applicable to 2-(5-Methylthiophen-2-yl)azetidine.

A significant aspect of azetidine chemistry is the array of reactions driven by the release of ring strain, which is approximately 105 kJ/mol. acs.orgnih.gov These reactions involve the cleavage of a ring bond, leading to a more stable, open-chain structure. This "build and release" strategy is a powerful tool in synthesis, where the strained ring is first constructed and then opened to introduce new functional groups. beilstein-journals.orgnih.gov

Azetidines can undergo ring-opening under both acidic and basic conditions. Acid-catalyzed ring-opening is particularly common and typically involves the protonation of the ring nitrogen. nih.gov This enhances the leaving group ability of the nitrogen atom, facilitating the cleavage of a C-N bond. For 2-arylazetidines, this cleavage preferentially occurs at the C2-N bond to generate a resonance-stabilized benzylic-type carbocation. acs.org This intermediate is then trapped by a nucleophile. For example, the reaction of 2-aryl azetidines with the Olah reagent (pyridine-HF) provides γ-fluorinated amines through this mechanism. rsc.org A series of N-substituted aryl-azetidines were also found to undergo an acid-mediated intramolecular ring-opening where a pendant amide group acted as the nucleophile. nih.gov

While less common, base-catalyzed ring-opening can also occur, often involving the deprotonation of a substituent on the ring, followed by an elimination-type mechanism.

Substrate TypeCatalyst/ReagentMechanismProduct TypeRef
2-Aryl-N-tosyl-azetidinePyridine-HF (Olah reagent)Acid-catalyzed SN1-typeγ-Fluorinated amine rsc.org
N-Arylazetidine with pendant amideAcid (e.g., HCl)Intramolecular nucleophilic attackPiperazinone derivative nih.gov
3-PhenylazetidinolBoronic acidsAcid-catalyzed opening3-Amino-1,2-diol beilstein-journals.org

The azetidine ring, especially when activated (e.g., as an N-sulfonyl or N-acyl derivative), is susceptible to attack by a variety of nucleophiles. The regioselectivity of the attack is a crucial factor. In 2-aryl substituted systems like this compound, nucleophiles tend to attack the C2 carbon due to electronic stabilization from the aryl ring. magtech.com.cn

Carbon Nucleophiles : Organometallic reagents and enolates can open azetidine rings. Lewis acid promotion is often used to activate the heterocycle, facilitating the formation of new carbon-carbon bonds. rsc.org

Sulfur Nucleophiles : Thiols have been used for the desymmetrization of meso-azetidines, showcasing a clean and efficient ring-opening process to yield γ-amino thioethers. rsc.org

Oxygen Nucleophiles : The intramolecular ring-opening of azetidines by pendant hydroxyl or carboxylate groups is a known pathway. Recent studies have also demonstrated intermolecular ring-opening using boronic acids, which, after initial interaction, can be considered an oxygen nucleophile-driven process. beilstein-journals.orgnih.gov This reaction proceeds via protonation of the azetidine by the boronic acid, followed by ring-opening. beilstein-journals.org

The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of γ-functionalized amines from a common azetidine precursor. nih.gov

Photochemistry offers a unique method for accessing and reacting strained molecules. beilstein-journals.orgnih.gov A notable strategy involves the photochemical synthesis of azetidinols, which can then undergo ring-opening. For instance, α-aminoacetophenones can undergo a Norrish-Yang cyclization upon irradiation with light to form highly strained 3-azetidinols. beilstein-journals.orgnih.gov

These photogenerated azetidinols are often reactive intermediates that readily undergo subsequent strain-release ring-opening reactions. beilstein-journals.orgresearchgate.net The opening can be triggered by the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov In the case of ketones, a hemiketal is formed, which is acidic enough to protonate the azetidine nitrogen, initiating the ring-opening cascade to form functionalized dioxolanes. beilstein-journals.org This "build and release" approach, combining photochemical cyclization with a subsequent ring-opening, provides a novel entry into complex molecular scaffolds. beilstein-journals.orgnih.gov

The strain within the azetidine ring can also be harnessed to drive ring expansion reactions, transforming the four-membered ring into larger, five- or six-membered heterocycles like pyrrolidines and 1,3-oxazinan-2-ones. acs.orgnih.gov These reactions often proceed through an initial ring-opening event to generate an intermediate that subsequently cyclizes.

One reported method involves the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by C2-N bond cleavage to form a stabilized carbocation. This intermediate is then intramolecularly trapped by the oxygen atom of the carbamate (B1207046) group, leading to the formation of a six-membered 1,3-oxazinan-2-one (B31196) with excellent yield. acs.org

Another strategy for one-carbon ring expansion involves the reaction of aziridines with rhodium-bound carbenes to yield azetidines, a process that could conceptually be extended. nih.govacs.org These methods highlight the utility of strained heterocycles as synthons for constructing more complex molecular architectures. nih.gov

Starting MaterialReagent/CatalystProductMechanismRef
2-Ester-2-arylazetidine carbamateBrønsted acid (e.g., TFA)6,6-Disubstituted 1,3-oxazinan-2-oneRing-opening/Intramolecular cyclization acs.org
Methylene (B1212753) aziridineRhodium carbeneMethylene azetidine[3+1] Ring Expansion nih.gov
AzetidineDiazo compound / Copper catalystPyrrolidine (B122466)Carbene insertion/ magtech.com.cnbeilstein-journals.org-Stevens Rearrangement acs.org

Desymmetrization of Azetidines

The catalytic asymmetric desymmetrization of prochiral or meso-azetidines represents a powerful strategy for the synthesis of enantioenriched azetidine derivatives. nih.gov This approach addresses the challenges associated with stereocontrol and the inherent strain of the four-membered ring. nih.gov A key challenge in the desymmetrization of azetidines is their relatively low propensity for ring-opening reactions. nih.gov However, through the careful selection of catalysts, nucleophiles, and protective groups on the azetidine nitrogen, efficient and highly enantioselective intermolecular reactions have been achieved. nih.gov

One successful approach involves the use of a chiral catalyst to facilitate the ring-opening of a meso-azetidine with a suitable nucleophile. For instance, the combination of a specific catalyst, nucleophile, and protecting group under optimized reaction conditions can lead to smooth intermolecular reactions with excellent efficiency and enantioselectivity. nih.gov The resulting highly enantioenriched products are versatile intermediates that can be further elaborated into other valuable chiral molecules. nih.gov

Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, have provided insights into the desymmetrization process. These studies have revealed that in some cases, only a single molecule of the catalyst is involved in the key transition state, even though both reactants can be activated. nih.gov Furthermore, the Curtin-Hammett principle can dictate the reaction pathway, with the reaction proceeding through the activation of the amide nitrogen. nih.gov

Thiophene (B33073) Moiety Reactivity within this compound

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is known to readily undergo electrophilic aromatic substitution reactions, often with higher reactivity than benzene. nih.govpearson.com This is attributed to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic sextet, thereby activating the ring towards electrophiles. nih.gov In the context of this compound, electrophilic substitution is expected to occur preferentially at the available positions on the thiophene ring.

For thiophene itself, substitution typically occurs at the C2 position. pearson.com However, in this compound, the C2 position is already substituted with the azetidine ring. The methyl group at the C5 position is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic attack is most likely to occur at the C3 and C4 positions of the thiophene ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring. masterorganicchemistry.com

Nitration: Introduction of a nitro group (NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. masterorganicchemistry.com

The specific regioselectivity of these reactions on the this compound scaffold would depend on the reaction conditions and the nature of the electrophile.

Reactions Involving the Methyl Group on the Thiophene

The methyl group attached to the thiophene ring at the C5 position also presents opportunities for chemical modification. While the thiophene ring itself is generally resistant to oxidation, the methyl group can potentially undergo oxidation to afford a carboxylic acid or an alcohol under appropriate conditions. For instance, related compounds like 2-(5-methylthiophen-2-yl)acetic acid can be oxidized to sulfoxides or sulfones.

Furthermore, the methyl group can be a site for radical reactions, such as allylic bromination, although this is more common for alkenes. pearson.com The reactivity of the methyl group can be influenced by the electronic nature of the substituted thiophene ring.

Comprehensive Mechanistic Studies of Synthetic and Transformation Pathways

Understanding the mechanisms of reactions involving this compound and related structures is crucial for optimizing existing synthetic routes and designing new transformations with high efficiency, regioselectivity, and stereoselectivity.

Elucidation of Catalytic Cycles and Intermediate Species

The synthesis of azetidines can be achieved through various methods, including intermolecular [2+2] photocycloadditions and catalyzed intramolecular aminolysis of epoxy amines. frontiersin.orgresearchgate.net

In visible-light-mediated [2+2] cycloadditions for azetidine synthesis, mechanistic studies suggest the operation of a triplet energy transfer mechanism. chemrxiv.org A photocatalyst, such as an iridium complex, absorbs visible light and transfers its energy to one of the reactants, generating an excited triplet state that then undergoes the cycloaddition. researchgate.net The elucidation of these catalytic cycles involves identifying key intermediates, such as exciplexes or triplet-state species, and understanding the factors that govern their formation and subsequent reaction. researchgate.net

For the synthesis of azetidines from epoxy amines catalyzed by Lewis acids like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), the proposed mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which activates the epoxide for nucleophilic attack by the tethered amine. frontiersin.org The regioselectivity of the ring-opening is a key aspect of this mechanism.

Understanding Regioselectivity and Stereoselectivity Determinants

The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors.

In the context of electrophilic aromatic substitution on the thiophene ring, the directing effects of the existing substituents (the azetidine ring and the methyl group) are paramount. The interplay between the activating effect of the methyl group and the electronic nature of the azetidinyl substituent will determine the position of electrophilic attack.

For reactions involving the azetidine ring itself, such as the desymmetrization discussed earlier, the stereochemical outcome is determined by the chiral catalyst and its interaction with the substrate in the transition state. nih.gov DFT calculations can be instrumental in modeling these transition states and predicting the observed stereoselectivity. nih.gov

In the synthesis of substituted thiophenes, chemo- and regioselective lithium/bromine exchange reactions have been employed to control the placement of functional groups. mdpi.com The choice of organolithium reagent and the reaction temperature are critical parameters for achieving the desired regioselectivity. mdpi.com

Investigation of Solvent Effects on Reaction Outcomes

A comprehensive review of the scientific literature reveals a notable absence of specific experimental or computational studies focused on the influence of solvents on the reaction outcomes of this compound. While the reactivity of the broader class of azetidines is known to be influenced by the solvent environment, detailed investigations providing kinetic or mechanistic data for this particular substituted scaffold are not publicly available at this time.

In the study of analogous heterocyclic systems, solvents have been shown to play a critical role in determining reaction rates, product distributions, and even the stability of the reactants and intermediates. For instance, in reactions involving other substituted azetidines, the choice of solvent has been demonstrated to prevent decomposition pathways and simplify product isolation. researchgate.net The polarity, proticity, and coordinating ability of a solvent can influence the energetic barriers of reaction pathways, particularly in ring-opening reactions of strained heterocycles like azetidines. ajgreenchem.com

Generally, for reactions proceeding through polar transition states or charged intermediates, polar solvents are often observed to accelerate reaction rates by stabilizing these species. Conversely, non-polar solvents may be favored for reactions involving non-polar transition states. In the context of 2-aryl-substituted azetidines, the aryl group's ability to stabilize cationic character at the C2 position can render the molecule susceptible to solvent-influenced reactivity. researchgate.net For example, decomposition of a related 2-aryl-azetidine derivative was observed in deuterated chloroform, highlighting the importance of solvent choice in maintaining the integrity of the molecular scaffold. researchgate.net

Furthermore, studies on other heterocyclic systems have demonstrated that a switch between different types of solvents, such as from aprotic to protic, can significantly alter the product ratios in a given reaction. Computational studies on related compounds have also underscored the potential of solvents to alter reaction mechanisms through specific interactions, such as hydrogen bonding, with the reacting species.

Given the established importance of solvent effects in the chemistry of strained heterocycles, a systematic investigation into how different solvents impact the chemical reactivity of this compound would be a valuable area for future research. Such studies would be instrumental in optimizing synthetic routes and in understanding the mechanistic nuances of this particular scaffold. However, at present, no specific data tables or detailed research findings can be presented for this subsection.

Advanced Spectroscopic Characterization Methodologies for 2 5 Methylthiophen 2 Yl Azetidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic connectivity and spatial arrangement of atoms. oregonstate.edursc.orgnih.govyoutube.comlibretexts.orgnist.gov

Proton (¹H) NMR spectroscopy is a primary tool for determining the hydrogen framework of a molecule. For 2-(5-Methylthiophen-2-yl)azetidine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the azetidine (B1206935) and thiophene (B33073) rings, as well as the methyl group.

The protons of the azetidine ring typically appear as multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to both the nitrogen atom and the thiophene ring, is expected to resonate at a characteristic chemical shift. The methylene (B1212753) protons at the C3 and C4 positions of the azetidine ring would also exhibit complex splitting patterns, further confirming the cyclic structure. acs.orgchemicalbook.com

The thiophene ring protons show characteristic signals in the aromatic region of the spectrum. The presence of the methyl group at the C5 position of the thiophene ring influences the chemical shifts of the adjacent ring protons. The methyl protons themselves would appear as a sharp singlet. For instance, in a related compound, 5-methylthiophene-2-carboxaldehyde, the methyl protons appear as a singlet, providing a reference for the methyl group in the title compound. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Azetidine C2-H4.0 - 5.0Multiplet
Azetidine C3-H₂2.0 - 3.5Multiplet
Azetidine C4-H₂3.5 - 4.5Multiplet
Thiophene H3/H46.5 - 7.5Doublet
Thiophene H3/H46.5 - 7.5Doublet
Methyl (CH₃)2.4 - 2.6Singlet

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete assignment of the carbon framework. rsc.orgnist.gov

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. The C2 carbon of the azetidine ring, bonded to the electronegative nitrogen and the thiophene ring, is expected to appear at a downfield chemical shift. researchgate.net The C3 and C4 carbons of the azetidine ring will have shifts characteristic of saturated heterocyclic systems. chemicalbook.com The carbons of the thiophene ring will resonate in the aromatic region, with the C5 carbon (bearing the methyl group) and the C2 carbon (attached to the azetidine) showing distinct shifts due to substitution. oregonstate.edulibretexts.org The methyl carbon will appear at a characteristic upfield chemical shift. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm)
Azetidine C260 - 75
Azetidine C320 - 35
Azetidine C445 - 60
Thiophene C2140 - 155
Thiophene C3120 - 130
Thiophene C4125 - 135
Thiophene C5135 - 150
Methyl (CH₃)10 - 20

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C2-H and C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons of the azetidine ring, confirming their connectivity. It would also show coupling between the adjacent protons on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. pressbooks.pub This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the C2-H proton of the azetidine ring and the C2 and C3 carbons of the thiophene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule. For example, NOESY could reveal through-space interactions between protons on the azetidine ring and the thiophene ring, helping to define the preferred conformation of the molecule. researchgate.net

Vibrational Spectroscopyrsc.org

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of the azetidine and thiophene rings, and the methyl group. rsc.orgnih.govyoutube.comlibretexts.orgnist.gov

Azetidine Ring Vibrations: The N-H stretching vibration of the azetidine ring is expected to appear as a band in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the methylene groups in the azetidine ring would be observed around 2850-2960 cm⁻¹. The ring vibrations (scissoring, wagging, twisting) would appear in the fingerprint region (below 1500 cm⁻¹). chemicalbook.com

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the thiophene ring are expected in the 1400-1600 cm⁻¹ region. globalresearchonline.netiosrjournals.org The C-S stretching vibration is a key indicator of the thiophene ring and is usually found in the 600-900 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group will also be in the 2850-2960 cm⁻¹ range, while its bending vibrations will appear around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Azetidine N-HStretching3300 - 3500
Azetidine C-HStretching2850 - 2960
Thiophene C-HStretching> 3000
Thiophene C=CStretching1400 - 1600
Thiophene C-SStretching600 - 900
Methyl C-HStretching2850 - 2960
Methyl C-HBending~1375, ~1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsrsc.orgyoutube.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the thiophene chromophore. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions. nii.ac.jp The presence of the methyl group and the azetidine substituent on the thiophene ring will influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen atom of the azetidine ring could potentially participate in n → π* transitions. youtube.comyoutube.com The solvent used for the measurement can also affect the wavelength of maximum absorption (λmax). youtube.com

Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax (nm)
π → πThiophene Ring230 - 280
n → πAzetidine Nitrogen/Thiophene Sulfur> 280

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The analysis provides a precise molecular weight and offers insights into the compound's connectivity through the study of its fragmentation patterns under electron impact.

For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. As a molecule containing a single nitrogen atom, its molecular weight is an odd number, consistent with the nitrogen rule in mass spectrometry. libretexts.org

The fragmentation of this compound is predicted to follow pathways characteristic of both azetidine and thiophene moieties. The primary fragmentation mode for aliphatic amines involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this molecule, α-cleavage could occur at the bond between the azetidine ring and the thiophene ring, or within the azetidine ring itself.

Key Predicted Fragmentation Pathways:

α-Cleavage (Path A): Loss of the 5-methylthiophenyl group as a radical, leading to the formation of a protonated azetidine fragment.

α-Cleavage (Path B): Fission of the C-C bond within the azetidine ring, which is a common pathway for cyclic amines to relieve ring strain. medwinpublishers.com

Thiophene Ring Fragmentation: The methylthiophene moiety can undergo characteristic fragmentation, such as the loss of a methyl radical (CH₃•) or cleavage of the thiophene ring itself.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the four-membered azetidine ring can also occur through concerted pathways.

These fragmentation patterns provide a structural fingerprint of the molecule. High-resolution mass spectrometry can further confirm the elemental composition of the parent ion and its fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Description Proposed Structure / Formula Predicted m/z
Molecular Ion [C₉H₁₁NS]⁺• 165
Loss of methyl radical [C₈H₈NS]⁺ 150
α-Cleavage: Azetidine cation [C₄H₈N]⁺ 70
α-Cleavage: Methylthiophenylmethyl cation [C₆H₇S]⁺ 111

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and configuration in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute stereochemistry.

While a specific crystal structure for this compound is not publicly available, analysis of closely related thiophene-substituted heterocyclic compounds provides a clear blueprint for the type of data that would be obtained. For instance, studies on thiophene-substituted bicyclic aziridines have successfully elucidated their solid-state structures. nih.gov In such an analysis, a suitable crystal is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov

The analysis would reveal:

Molecular Conformation: The puckering of the azetidine ring and the rotational orientation (torsional angle) between the azetidine and thiophene rings.

Stereochemistry: The absolute configuration (R or S) at the chiral center (carbon-2 of the azetidine ring).

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-π stacking that influence the material's bulk properties.

Table 2: Representative Crystallographic Data for a Thiophene-Substituted Heterocycle (Th-DABH-StrA) nih.gov

Parameter Value
Chemical Formula C₂₄H₂₀N₂S
Crystal System Triclinic
Space Group P-1
a (Å) 13.8683(13)
b (Å) 13.0384(16)
c (Å) 7.82501(10)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1383.1(3)

This data is for an analogous thiophene-substituted compound and serves as an example of the information obtained from X-ray crystallography.

Ultrafast Spectroscopy for Reaction Dynamics Investigations

Ultrafast spectroscopy encompasses a suite of techniques, such as transient absorption spectroscopy, that operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. These methods are essential for directly observing the transient species and elementary steps involved in chemical reactions, including electronic relaxation, energy transfer, and bond formation or cleavage.

Investigating the reaction dynamics of this compound with ultrafast spectroscopy could reveal insights into its photostability and photochemical reactivity. For example, upon excitation with a short pulse of light, the molecule is promoted to an electronic excited state. A second, delayed probe pulse monitors the changes in absorption as the molecule relaxes back to the ground state or proceeds to form photoproducts. researchgate.net

Studies on analogous heterocyclic systems, such as cytosine aza-derivatives and diphenylphosphoryl azide, demonstrate the power of this approach. researchgate.netnih.gov In these experiments, researchers can track the formation and decay of excited states and identify the presence of dark states (e.g., nπ* states) that mediate rapid, non-radiative decay back to the ground state, a key mechanism for photostability. researchgate.net For this compound, such an experiment could map the energy landscape following photoexcitation, potentially identifying pathways for ring-opening of the azetidine or other photochemical transformations. The dynamics are often complex, involving multiple decay pathways with distinct time constants. researchgate.net

Table 3: Illustrative Data from Ultrafast Transient Absorption Spectroscopy on an Analogous Aza-Heterocycle researchgate.net

Observation Species/Process Timescale Significance
Excited-State Absorption (ESA) S₁ (nπ*) state < 1 ps Indicates rapid internal conversion to a dark state from the initially excited bright state.
Ground-State Bleach (GSB) Recovery Relaxation from S₁ to S₀ ~17 ps Measures the lifetime of the lowest excited state and the rate of return to the ground state.

This table is based on findings for 2,4-diamino-1,3,5-triazine (2,4-DT) and 5-azacytosine (B16484) (5-AC) and illustrates the type of dynamic information that could be obtained for this compound.

Computational and Theoretical Studies of 2 5 Methylthiophen 2 Yl Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be instrumental in several key areas for 2-(5-Methylthiophen-2-yl)azetidine:

Geometry Optimization: DFT would be used to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Structure: DFT calculations would reveal the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which is crucial for understanding the molecule's polarity and reactive sites. Key electronic properties such as dipole moment and polarizability would also be determined.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterBond/AngleCalculated Value
Bond LengthC-N (azetidine)e.g., 1.47 Å
Bond LengthC-C (azetidine)e.g., 1.54 Å
Bond LengthC-S (thiophene)e.g., 1.72 Å
Bond AngleC-N-C (azetidine)e.g., 89.5°
Dihedral AngleThiophene-Azetidinee.g., 30.2°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis would provide insights into:

Reactivity: The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Reaction Sites: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the thiophene (B33073) ring, this would suggest that the ring is susceptible to attack by electrophiles.

The following table illustrates the type of data that would be generated from an FMO analysis.

OrbitalEnergy (eV)Primary Location
HOMOe.g., -6.2Thiophene Ring
LUMOe.g., 1.5Azetidine (B1206935) Ring
HOMO-LUMO Gape.g., 7.7-

Noncovalent Interaction (NCI) and Electron Density Difference Map (EDDM) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. NCI analysis, often visualized using the reduced density gradient (RDG), can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, NCI analysis would be used to:

Intramolecular Interactions: Identify any stabilizing or destabilizing interactions between the thiophene ring and the azetidine ring within the same molecule.

Intermolecular Interactions: Predict how multiple molecules of this compound might interact with each other in the solid state or in solution.

Electron Density Difference Maps (EDDMs) would visually represent how the electron density changes upon formation of a chemical bond or an intermolecular complex, providing a clear picture of charge redistribution.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. For this compound, NBO analysis would offer insights into:

Hybridization and Bonding: Determine the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds).

Hyperconjugative Interactions: Quantify the stabilizing effects of electron delocalization from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions can significantly influence the molecule's conformation and reactivity.

Atomic Charges: Natural Population Analysis (NPA), a feature of NBO analysis, provides a more robust calculation of the partial charges on each atom compared to other methods like Mulliken population analysis.

A sample of data that would be obtained from an NBO analysis is shown in the table below, highlighting a potential hyperconjugative interaction.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)e.g., 2.5
π(C=C) thiopheneσ(C-N) azetidinee.g., 0.8

Mechanistic Modeling and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, mechanistic modeling would involve:

Mapping Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a proposed reaction can be constructed.

Transition State Elucidation: Locating the transition state structure is crucial for understanding the kinetics of a reaction. The energy of the transition state determines the activation energy barrier, which dictates the reaction rate. Vibrational frequency calculations are used to confirm that a located stationary point is indeed a true transition state (characterized by one imaginary frequency).

Theoretical Predictions of Reactivity and Selectivity

Based on the computational studies described above, theoretical predictions about the reactivity and selectivity of this compound can be made:

Reactivity Indices: DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function, can be calculated to provide a quantitative measure of the molecule's reactivity and the reactivity of specific atomic sites.

Regioselectivity and Stereoselectivity: For reactions with multiple possible outcomes, computational modeling can predict the most likely product by comparing the activation energies of the different reaction pathways. The pathway with the lowest activation energy will be the most favorable, thus determining the regioselectivity and stereoselectivity of the reaction.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulation studies on this compound are not extensively documented in publicly available literature, the computational approaches to analyze its constituent substructures—the azetidine ring and the methyl-thiophene group—are well-established. Molecular modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), can predict the molecule's optimal geometry, bond lengths, bond angles, and electronic properties.

DFT calculations, for instance using the B3LYP functional with a basis set like G-311, would be employed to determine the ground-state structure of the molecule. researchgate.net Such studies on related thiophene derivatives have shown a high degree of planarity in the thiophene ring system, and similar planarity would be expected for the methyl-thiophene moiety in this compound. researchgate.net The azetidine ring, being a strained four-membered heterocycle, would be a key focus, with calculations elucidating the degree of ring puckering and the conformational preferences of the thiophene substituent relative to the azetidine ring.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent or a biological receptor. tjpr.orgnih.gov An MD simulation of this compound, using force fields like AMBER or GROMOS, would typically be run for a duration of nanoseconds to microseconds. tjpr.orgmdpi.com Key analyses from such a simulation would include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com These simulations can reveal how the molecule explores different conformations and how it might interact with water molecules or other solvents.

Table 1: Exemplary Output from a Hypothetical DFT and MD Study of this compound

ParameterDescriptionHypothetical Value/ObservationMethod
Bond Length (C-S) Thiophene ring C-S bond lengths~1.7 ÅDFT
Bond Angle (C-N-C) Azetidine ring internal angle~90°DFT
Dihedral Angle Angle defining the rotation between the thiophene and azetidine ringsMultiple low-energy conformers may existDFT/MD
RMSD Root Mean Square Deviation of backbone atoms over simulation timePlateauing after ~20 ns, indicating structural equilibrium. tjpr.orgMD Simulation
RMSF Root Mean Square Fluctuation per atomHigher fluctuations in the methyl group and the N-H of the azetidine ringMD Simulation

Biosynthesis Mechanisms and Enzyme Catalysis Modeling (e.g., Azetidine-2-carboxylic Acid Synthases)

The biosynthesis of the azetidine ring is a fascinating process that has been the subject of detailed computational and biochemical investigation, particularly for the parent compound, Azetidine-2-carboxylic acid (AZE). nih.gov AZE is a non-proteinogenic amino acid found in various plants and bacteria. acs.orgwikipedia.org Understanding its biosynthesis provides a model for how the azetidine core of related molecules might be formed.

Recent studies have identified AZE synthases, enzymes that catalyze the formation of the strained four-membered azetidine ring. nih.gov The biosynthesis involves an intramolecular cyclization of S-adenosylmethionine (SAM). Computational modeling, specifically quantum mechanical (QM) calculations combined with structural data from X-ray crystallography, has been crucial in elucidating the reaction mechanism. nih.gov

These integrated studies revealed that the AZE synthase facilitates the reaction through several key factors:

Substrate Conformation: The enzyme binds SAM in an unusual, high-energy conformation that positions the reactive atoms in close proximity for the intramolecular 4-exo-tet cyclization. nih.gov

Desolvation Effects: The active site of the enzyme creates a desolvated environment, which promotes the nucleophilic attack by removing interfering water molecules. nih.gov

Cation-π Interactions: Specific amino acid residues in the active site stabilize the transition state through favorable cation-π interactions. nih.gov

Modeling the biosynthesis of this compound would be speculative but would likely involve a multi-step enzymatic pathway. This would begin with the synthesis of the azetidine-2-carboxylic acid core, potentially via an AZE synthase, followed by enzymatic modification to attach the 5-methylthiophene group. The enzymes responsible for such a coupling are not yet identified but would likely belong to classes of enzymes known for carbon-carbon bond formation.

Table 2: Key Components in the Modeled Biosynthesis of Azetidine-2-carboxylic Acid

ComponentRole in BiosynthesisComputational Insights
S-Adenosylmethionine (SAM) Precursor molecule that undergoes cyclization. nih.govQM calculations show it adopts a specific high-energy conformation within the enzyme. nih.gov
Azetidine-2-carboxylic Acid (AZE) Synthase Enzyme catalyzing the ring formation. nih.govMolecular modeling reveals a desolvated active site that stabilizes the reaction transition state. nih.gov
4-exo-tet Cyclization The key chemical step forming the azetidine ring. nih.govThe reaction barrier and mechanism are modeled using QM calculations. nih.gov
Azetidine-2-carboxylic acid (AZE) The product of the enzymatic reaction. nih.govwikipedia.orgIts structure and properties are well-characterized. wikipedia.org

Q & A

Synthesis and Optimization

1.1 Basic: What synthetic strategies are effective for constructing the azetidine ring in 2-(5-Methylthiophen-2-yl)azetidine? Answer: The azetidine ring can be synthesized via intramolecular cyclization of γ-chloroamines or through [2+2] cycloaddition reactions. For functionalization at the 2-position, coupling reactions (e.g., Suzuki-Miyaura) between halogenated azetidine precursors and 5-methylthiophen-2-yl boronic acids are effective. Characterization should include 1H^1 \text{H}/13C^{13} \text{C}-NMR to confirm regioselectivity and mass spectrometry for molecular weight validation .

1.2 Advanced: How can reaction conditions be optimized to minimize side reactions from azetidine ring strain? Answer: Ring strain in azetidine derivatives can lead to polymerization or ring-opening. Optimization includes:

  • Using low temperatures (0–5°C) during cyclization.
  • Employing bulky protecting groups (e.g., Boc) to stabilize intermediates.
  • Monitoring reaction progress via TLC or in-situ FTIR to halt reactions before degradation. Computational modeling (DFT) can predict transition states to refine conditions .

Structural Characterization

2.1 Basic: Which spectroscopic methods reliably confirm the structure of this compound? Answer: Key techniques:

  • 1H^1 \text{H}-NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and thiophene aromatic signals (δ 6.5–7.2 ppm).
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond ~1.47 Å in azetidine) and confirms stereochemistry.
  • HRMS : Validates molecular ion ([M+H]+^+) with <2 ppm error .

2.2 Advanced: How do crystallographic parameters (e.g., R-factors) inform structural accuracy in strained azetidine derivatives? Answer: High R-factors (>0.1) may indicate disorder or twinning. Mitigation strategies:

  • Use SHELXL refinement with TWIN/BASF commands for twinned data.
  • Apply restraints for flexible moieties (e.g., thiophene-azetidine dihedral angles).
  • Validate against similar structures in the Cambridge Structural Database (CSD) .

Stability and Reactivity

3.1 Basic: What storage conditions prevent decomposition of this compound? Answer: Store under inert atmosphere (Ar/N2_2) at –20°C, protected from light. Avoid contact with oxidizers (e.g., peroxides) due to potential decomposition into SOx_x and CO .

3.2 Advanced: How does the azetidine nitrogen’s lone pair influence reactivity in nucleophilic substitutions? Answer: The lone pair on the azetidine nitrogen enhances nucleophilicity but is constrained by ring strain. Reactivity can be modulated via:

  • pH control : Protonation at acidic pH reduces nucleophilicity.
  • Coordination chemistry : Metal catalysts (e.g., Pd) stabilize transition states in cross-couplings.
  • Computational analysis : Fukui indices predict electrophilic/nucleophilic sites .

Biological Activity

4.1 Basic: What in vitro assays are suitable for initial biological screening? Answer: Prioritize assays based on target hypotheses:

  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa).
  • Binding affinity : Surface plasmon resonance (SPR) for protein interactions .

4.2 Advanced: How does the azetidine ring’s conformation affect binding to biological targets? Answer: Azetidine’s puckered conformation creates distinct pharmacophore profiles. Molecular dynamics (MD) simulations reveal:

  • Torsional flexibility : Enables adaptation to binding pockets.
  • Hydrogen bonding : The nitrogen lone pair interacts with catalytic residues (e.g., in proteases).
  • Comparative studies with pyrrolidine analogs show altered IC50_{50} values due to ring size .

Crystallographic Analysis

5.1 Advanced: How are data contradictions resolved in X-ray refinement of conformationally flexible derivatives? Answer: For disordered regions:

  • Multi-conformer models : Assign partial occupancies using SHELXL’s PART command.
  • Dynamic masking : Exclude high-noise regions during integration.
  • Validation tools : Check using Rfree_\text{free} and Ramachandran plots. Example: In , C–H···N interactions were resolved by constraining hydrogen positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.